4-(Difluoromethoxy)picolinic acid

Vue d'ensemble

Description

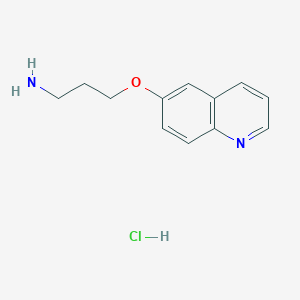

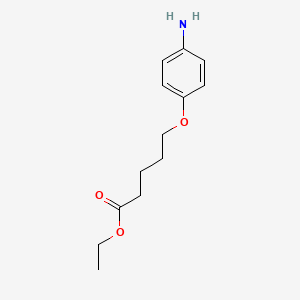

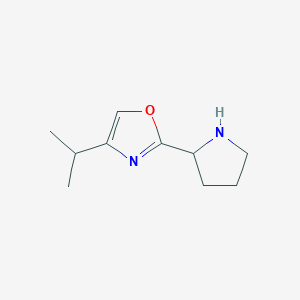

4-(Difluoromethoxy)picolinic acid is a chemical compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is a solid substance under normal conditions .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) . This indicates that the molecule consists of a picolinic acid core with a difluoromethoxy group attached to the 4-position .Physical And Chemical Properties Analysis

This compound is a solid substance that should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Chemical Properties and Reactions

4-(Difluoromethoxy)picolinic acid, a derivative of picolinic acid, shows unique chemical properties due to the influence of fluorine atoms. For example, the hydrogen atoms in the methyl group of tetrafluoro-4-methylpyridine (a related compound) are less acidic compared to those in 4-picoline due to the inductive effect of fluorine atoms. This affects its reactivity in free radical halogenation and hydrolysis reactions to form corresponding aldehydes and acids (Chambers et al., 1968).

Applications in Optoelectronics

This compound and its derivatives have been explored for their applications in optoelectronic devices. For instance, picolinic acid derivatives have been used in the synthesis of iridium complexes with improved optoelectronic properties in polymer light-emitting devices. These complexes have shown enhanced luminance efficiency and peak brightness compared to similar complexes without the picolinic acid derivative (Xiao et al., 2009).

Photophysical and Electrochemical Applications

Derivatives of this compound are also significant in the study of photophysical and electrochemical properties. For example, a series of Ir(III) complexes containing picolinic acid and its derivatives were synthesized for application in blue phosphorescent organic light-emitting diodes (PhOLEDs). These complexes demonstrated high thermal stability and good photoluminescence quantum yields, making them suitable for solution-processed PhOLEDs (Cho et al., 2014).

Antimicrobial Activities

Picolinic acid derivatives, including those related to this compound, have been characterized for their antimicrobial activities. These compounds have shown significant activity against Gram-positive and Gram-negative bacteria and antifungal activities against yeast strains. Their interactions with DNA were also analyzed, highlighting their potential in medicinal chemistry (Tamer et al., 2018).

Other Applications

- The use of picolinic acid derivatives in environmental science, such as in vapor adsorption studies on the SiO2 surface, offers insights into surface acidity and environmental pollutant migration (Liu et al., 2005).

- Picolinic acid derivatives are utilized in chemical engineering for ion-imprinted particles, showing selectivity for certain metal ions, which is crucial in environmental cleanup applications (Ren et al., 2013).

Safety and Hazards

The safety information for 4-(Difluoromethoxy)picolinic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

While specific future directions for 4-(Difluoromethoxy)picolinic acid are not mentioned in the available resources, picolinic acid derivatives have been studied for their potential as fluorescent probes based on Cu2+ promoted hydrolysis reaction . This suggests that this compound and similar compounds could have potential applications in the development of new sensors and probes.

Mécanisme D'action

Target of Action

Picolinic acid, a related compound, has been shown to interact withzinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

Picolinic acid is known to bind to zfps, changing their structures and disrupting zinc binding, thereby inhibiting their function . This interaction could potentially be a mechanism of action for 4-(Difluoromethoxy)picolinic acid as well.

Biochemical Pathways

The disruption of zfps by picolinic acid can affect various cellular processes, including those involved in viral replication and packaging .

Result of Action

The related compound picolinic acid has been shown to have anti-viral effects in vitro and in vivo .

Propriétés

IUPAC Name |

4-(difluoromethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-4-1-2-10-5(3-4)6(11)12/h1-3,7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNJZJUZJXEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydroiodide](/img/structure/B1405256.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride](/img/structure/B1405258.png)

![[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride](/img/structure/B1405259.png)

![4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1405267.png)